6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-methyl-2-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-7-15-14(10-12)4-3-9-19(15)17(22)11-20-16(21)8-6-13(2)18-20/h5-8,10H,3-4,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSXLWPYTZVBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3C(=O)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions.
Step 1: : Nitration of the starting material to introduce the nitro group.
Step 2: : Reduction of the nitro group to an amine.
Step 3: : Cyclization to form the quinoline ring.
Step 4: : Alkylation to attach the pyridazinone moiety.
Industrial Production Methods
While specific industrial production methods can vary, these often include:
Bulk chemical synthesis: : Using automated and controlled environments to ensure high yield and purity.
Catalytic methods: : Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Forms quinoline N-oxide.
Reduction: : Can lead to various reduced derivatives.
Substitution: : Halogenation, nitration, sulfonation, and other functional group substitutions are possible.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Halogenating agents: : Bromine, chlorine.
Major Products
Quinoline derivatives, pyridazinone derivatives, and various substituted analogs depending on the specific reactions and conditions.
Scientific Research Applications
In Chemistry
Used as intermediates in the synthesis of other complex organic molecules.
Employed in studying the reaction mechanisms of heterocyclic compounds.
In Biology and Medicine
Potential pharmaceutical applications due to its unique structure.
Investigated for antimicrobial, anti-inflammatory, and anticancer properties.
In Industry
Can serve as precursors for the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The compound exhibits its effects through interactions with specific molecular targets:
Enzyme inhibition: : Inhibits enzymes like kinases and oxidoreductases.
Receptor binding: : Binds to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Pyridazinone Derivatives with Agonist Activity
Key Analogs :
- 4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one (Compound 9) Substituents: 4-Butoxyphenylamino and phenyl groups. Activity: Demonstrated agonist activity for formyl peptide receptors. Molecular Weight: 436.23 g/mol.
- N-(3,4-Dimethoxyphenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (Compound 14l)
- Substituents : Methoxybenzyl and dimethoxyphenylacetamide groups.
- Activity : Enhanced receptor binding due to electron-donating methoxy groups.
Comparison with Target Compound :
- The target compound replaces aromatic substituents (e.g., phenyl, methoxybenzyl) with a 6-methyl-dihydroquinoline group.
- The oxoethyl linker in the target compound mirrors the acetamide bridge in Compound 14l, suggesting similar conformational flexibility for receptor engagement.
Halogenated Pyridazinones
Key Analogs :
Comparison with Target Compound :
- The absence of halogen atoms in the target compound may reduce electrophilic reactivity, improving metabolic stability.
High-Molecular-Weight Derivatives in Patented Compounds
Key Analogs :
- N-(3-Cyano-4-(6-Methyl-3,4-Dihydroquinolin-1(2H)-yl)-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-2-(Piperidin-4-ylidene)Acetamide Molecular Weight: 524 g/mol. Features: Cyano, tetrahydrofuran, and piperidine groups.
Comparison with Target Compound :
- The target compound (calculated MW ~409.45 g/mol) is significantly smaller, which may enhance bioavailability compared to bulkier patented analogs.
- The lack of a tetrahydrofuran or cyano group in the target compound simplifies synthesis but may reduce solubility .
Solubility and Physicochemical Properties
Key Data :
- 6-Phenyl-pyridazin-3(2H)-one : Exhibits moderate solubility in polar solvents like ethanol (23.4 mg/mL at 25°C).
- Safety Data for 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic Acid : Melting point ~145–148°C; low water solubility (<1 mg/mL).
Comparison with Target Compound :
- The dihydroquinoline and pyridazinone groups in the target compound likely reduce aqueous solubility compared to simpler derivatives like 6-phenyl-pyridazin-3(2H)-one.
- Predicted melting point and stability align with structurally related compounds, necessitating formulation strategies for drug delivery .
Data Table: Comparative Analysis
Research Implications and Gaps
- Synthesis Complexity: The target compound’s dihydroquinoline group may require multi-step coupling reactions, contrasting with simpler alkylation methods for analogs like 3a-3h .
- Pharmacological Data: While pyridazinone agonists (e.g., Compound 9) show receptor activity, the target compound’s efficacy remains unvalidated.
- Solubility Challenges: Structural bulkiness necessitates solubility enhancement strategies, such as prodrug design or nanoparticle formulation .
Biological Activity
6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS Number: 1235001-88-3) is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of 297.35 g/mol. The compound features a pyridazine ring fused with a dihydroquinoline moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 297.35 g/mol |
| CAS Number | 1235001-88-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group transformations. Specific synthetic routes can vary based on the desired yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydroquinoline possess activity against various bacterial strains, suggesting that the target compound may also exhibit similar effects.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. In vitro studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For example, a study reported IC values for COX inhibition, showing that certain derivatives had better activity than standard anti-inflammatory drugs like diclofenac .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis.
- Cellular Interaction : The interaction with cellular membranes and subsequent effects on cell signaling pathways may also play a role in its biological activity.
Case Studies
Several case studies highlight the biological activities associated with compounds related to this compound:
- Study on COX Inhibition : A study evaluated the anti-inflammatory potential of various dihydroquinoline derivatives. It was found that specific substitutions on the quinoline ring enhanced COX inhibition significantly compared to controls .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with substantial inhibition at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
